2-(2-Oxo-3-phenylpyrrolidin-1-yl)acetamide
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Overview
Description
2-(2-Oxo-3-phenylpyrrolidin-1-yl)acetamide is a compound that belongs to the class of pyrrolidone derivatives. It is known for its potential biological activities, including psychotropic and cerebroprotective effects. This compound has garnered interest in medicinal chemistry due to its structural features and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-3-phenylpyrrolidin-1-yl)acetamide can be achieved through various methods. One common approach involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine. Another method includes the intramolecular acylation of N-substituted 4-aminobutanoic acid esters .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts, followed by thermal cyclization. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-3-phenylpyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidin-1-yl derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on the central nervous system and potential neuroprotective properties.
Medicine: Explored for its potential use in treating cerebrovascular disorders and cognitive impairments.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-3-phenylpyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter systems, including the cholinergic and glutamatergic pathways. This modulation can lead to enhanced cognitive function and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Piracetam: Another pyrrolidone derivative known for its nootropic effects.
Phenylpiracetam: A phenylated analog of piracetam with enhanced psychostimulant properties.
Oxiracetam: A derivative with similar cognitive-enhancing effects.
Uniqueness
2-(2-Oxo-3-phenylpyrrolidin-1-yl)acetamide is unique due to its specific structural features, which contribute to its distinct pharmacological profile. Its phenyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert its effects .
Properties
CAS No. |
88981-88-8 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(2-oxo-3-phenylpyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C12H14N2O2/c13-11(15)8-14-7-6-10(12(14)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15) |
InChI Key |
DROLHVURZBCOJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1C2=CC=CC=C2)CC(=O)N |
Origin of Product |
United States |
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